1-Fluoro-2-(prop-2-yn-1-yl)benzene
Overview
Description
1-Fluoro-2-(prop-2-yn-1-yl)benzene is a useful research compound. Its molecular formula is C9H7F and its molecular weight is 134.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that this compound can act as a photosensitizer , suggesting that it may interact with light-sensitive molecules in biological systems.
Mode of Action
1-Fluoro-2-(prop-2-yn-1-yl)benzene can act as a photosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules in their environment. In the case of this compound, it is suggested that both the starting material and the product can act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
The generation of reactive oxygen species like singlet oxygen and superoxide anion suggests that this compound could potentially influence oxidative stress pathways and related cellular processes .
Result of Action
The generation of reactive oxygen species suggests potential oxidative damage or other oxidative stress-related effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure could influence its photosensitizing properties . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity.
Biochemical Analysis
Biochemical Properties
1-Fluoro-2-(prop-2-yn-1-yl)benzene plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to alterations in cellular function .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been associated with changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, it has been reported to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic profiles. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Long-term exposure to this compound has been associated with cumulative effects on cellular processes, including increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and may even have protective effects against certain stressors. At high doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is important to carefully determine the appropriate dosage to minimize toxicity while achieving the desired biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can interact with intracellular proteins and be distributed to different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for specific binding sites .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. Additionally, it can be targeted to other organelles, such as mitochondria and lysosomes, depending on the presence of specific targeting signals or post-translational modifications. The subcellular localization can influence the compound’s ability to modulate cellular processes and exert its biological effects .
Properties
IUPAC Name |
1-fluoro-2-prop-2-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAKVQSVEHWEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312713-07-7 | |
Record name | 1-fluoro-2-(prop-2-yn-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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